Behenamidopropyl dimethylamine

Catalog No.
S607201
CAS No.
60270-33-9
M.F
C27H56N2O
M. Wt
424.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Behenamidopropyl dimethylamine

CAS Number

60270-33-9

Product Name

Behenamidopropyl dimethylamine

IUPAC Name

N-[3-(dimethylamino)propyl]docosanamide

Molecular Formula

C27H56N2O

Molecular Weight

424.7 g/mol

InChI

InChI=1S/C27H56N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3/h4-26H2,1-3H3,(H,28,30)

InChI Key

MNAZHGAWPCLLGX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C

Synonyms

amidet, APA 22, APA-22, APA22 cpd, N-(3-(dimethylamino)propyl)docosanamide, N-(3-(dimethylamino)propyl)docosanamide chloride

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C

Description

The exact mass of the compound Behenamidopropyl dimethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.
  • Enhanced Solubility and Stability

    BDM's structure allows it to form complexes with hydrophobic drugs, improving their solubility in water-based solutions. This can be crucial for administering drugs that are poorly soluble on their own []. These complexes can also improve the stability of drugs, protecting them from degradation before they reach their target site.

  • Improved Bioavailability

    BDM can facilitate the delivery of drugs across cell membranes, thereby enhancing their bioavailability. This is attributed to BDM's cationic nature, which allows it to interact with the negatively charged cell membrane. This interaction can disrupt the membrane, creating a pathway for the drug-BDM complex to enter the cell [].

  • Targeted Drug Delivery

    Researchers are exploring the potential of BDM for targeted drug delivery. By attaching specific molecules to BDM, they aim to direct the drug-BDM complex to specific cells or tissues in the body. This could lead to more effective treatment with fewer side effects [].

Behenamidopropyl dimethylamine is a cationic surfactant and conditioning agent primarily used in cosmetic formulations, particularly in hair care products. It is synthesized from behenic acid, a long-chain fatty acid derived from natural sources, and dimethylaminopropylamine. This compound features a unique structure that includes a long hydrophobic alkyl chain, which enhances its conditioning properties, making it effective in reducing static and improving the texture of hair. The compound is biodegradable and presents a favorable environmental profile compared to traditional cationic surfactants, which often have higher toxicity levels .

That are significant for its functionality in formulations:

  • Formation of Amidoamines: The synthesis involves the reaction of behenic acid with dimethylaminopropylamine through a process known as amidation. This reaction typically yields high-purity products with minimal by-products .
  • Solubilization: In acidic conditions, behenamidopropyl dimethylamine converts into its cationic form, enhancing its solubility in water. This transformation is crucial for its application as a surfactant in hair care products .
  • Antistatic Properties: The compound's ability to dissipate triboelectric charges makes it effective as an antistatic agent, which is essential in preventing frizz and improving hair manageability .

Behenamidopropyl dimethylamine exhibits low acute toxicity and has been assessed for safety in cosmetic applications. Studies indicate that it has a low incidence of allergic reactions among users, making it suitable for a wide range of consumers. Its primary biological activity is linked to its role as a conditioning agent, where it improves hair texture and reduces static electricity without causing significant irritation .

The synthesis of behenamidopropyl dimethylamine typically involves the following steps:

  • Reaction of Behenic Acid with Dimethylaminopropylamine: This reaction is carried out under controlled conditions to ensure high purity and yield.
  • Transamidation Process: Hydrogenated oils may also be used as starting materials to enhance the properties of the final product.
  • Purification: The resulting product undergoes purification processes to remove any unreacted materials or by-products, ensuring a final product that is 98-99% pure .

Behenamidopropyl dimethylamine is widely utilized in various applications:

  • Hair Conditioning Products: It is primarily used in shampoos, conditioners, and styling products due to its excellent conditioning properties.
  • Cleansing Agents: The compound serves as an effective cleansing agent in formulations designed for hair care.
  • Gelling Agents: It can also function as a gelling agent in hair color formulations, providing additional benefits such as color protection .

Research on behenamidopropyl dimethylamine has explored its interactions within cosmetic formulations:

  • Compatibility with Other Ingredients: Studies indicate that it can be effectively combined with other surfactants and conditioning agents without compromising performance.
  • Environmental Impact: Its biodegradability and lower aquatic toxicity compared to traditional cationic surfactants make it an attractive option for eco-conscious formulations .

Behenamidopropyl dimethylamine shares similarities with other fatty acid amidopropyl dimethylamines but stands out due to its unique long-chain structure and superior performance characteristics. Below is a comparison with similar compounds:

Compound NameFatty Acid Chain LengthUnique Features
Cocamidopropyl DimethylamineC12-C18Derived from coconut oil; widely used in cosmetics
Stearamidopropyl DimethylamineC18Known for good conditioning properties
Oleamidopropyl DimethylamineC18Less common; used for specific applications
Isostearamidopropyl DimethylamineC18Similar properties but less biodegradable

Behenamidopropyl dimethylamine's long-chain structure allows for enhanced solubility and superior conditioning effects compared to these other compounds, making it particularly effective in personal care formulations .

Reaction Pathways and Raw Materials

Behenamidopropyl dimethylamine is synthesized through the amidation reaction between behenic acid and 3,3-dimethylaminopropylamine (DMAPA) [1] [3]. This synthesis represents a clean industrial process that typically yields products with 98-99% purity of fatty acid amidopropyl dimethylamines [3] [13]. The core reaction involves the condensation of behenic acid, a long-chain saturated fatty acid containing 22 carbon atoms, with DMAPA under controlled thermal conditions [1] [12].

The primary raw materials for behenamidopropyl dimethylamine production include high-purity behenic acid and DMAPA [3] [13]. Behenic acid, with the molecular formula C22H44O2 and molecular weight of 340.59, exhibits a melting point range of 77.0-82.0°C and boiling point of 306°C at 60 mmHg [36] [38]. This fatty acid is derived from natural sources, particularly from processing of Moringa Oleifera seed oil or Brassica oil from the mustard, cabbage, and kale family [5] [30]. DMAPA, having the molecular formula C5H14N2 and molecular weight of 102.18, demonstrates a boiling point of 133°C and melting point below -94°F [39] [42].

The fundamental reaction pathway follows the general mechanism for fatty acid amidopropyl dimethylamine synthesis [13]. Under alkaline or acidic conditions, the carboxyl group of behenic acid reacts with the primary amine group of DMAPA, forming an amide bond while eliminating water as a byproduct [3] [12]. The reaction proceeds through near-stoichiometric amounts of carboxylic acid and amine in a reaction vessel under elevated temperatures [12].

Table 1: Key Raw Material Properties for Behenamidopropyl Dimethylamine Synthesis

Raw MaterialMolecular FormulaMolecular WeightMelting PointBoiling PointPurity Requirement
Behenic AcidC22H44O2340.5977.0-82.0°C306°C (60 mmHg)>95.0%
DMAPAC5H14N2102.18<-94°F133°C>99%

Industrial synthesis typically employs a 1:1.05 molar ratio of fatty acid to DMAPA to ensure complete conversion [14]. The reaction mixture is heated to temperatures ranging from 140-180°C, with optimal conditions maintained at 150-170°C, more specifically at 155-165°C for enhanced reaction efficiency [14]. The amidation reaction duration extends for several hours, typically 5.5-8 hours after reaching the desired reaction temperature [14].

Impurity Management and Purity Standards

The primary impurity concern in behenamidopropyl dimethylamine production centers on residual DMAPA content [15] [16]. Industry suppliers maintain maximum DMAPA levels at 115 parts per million in the final product [15] [16]. This stringent control is essential because DMAPA represents a known skin irritant, and its minimization ensures product safety and performance characteristics [18] [20].

Manufacturing processes achieve exceptional purity through careful control of starting materials and reaction conditions [3]. The synthesis yields products that are 98-99% pure fatty acid amidopropyl dimethylamines, with DMAPA representing the largest concern for impurities [3] [13]. Typical use levels of 2.3% in hair conditioners result in maximum DMAPA concentrations of 2.65 parts per million in finished products [15].

Commercial-grade behenamidopropyl dimethylamine specifications include additional impurity considerations beyond DMAPA content [3]. The synthesis process may generate minor amounts of glyceryl esters and glycerin as secondary impurities [15]. For comparison, cocamidopropyl dimethylamine production yields final compositions of 83-90% active ingredient, 8.9-9.4% glycerin, 1.0% maximum DMAPA, and 5.0% maximum glyceryl esters [15].

Table 2: Impurity Profile and Specifications for Behenamidopropyl Dimethylamine

Impurity TypeMaximum Acceptable LevelTypical RangeAnalytical Method
DMAPA115 ppm50-115 ppmStandard analytical tests
Glyceryl Esters<5.0%2.0-4.0%Gas chromatography
Glycerin<2.0%0.5-1.5%Karl Fischer titration
Residual Fatty Acid<0.15 meq/g<0.1 meq/gAcid value determination

Nitrosamine formation represents another critical impurity management consideration [15] [16]. Fatty acid amidopropyl dimethylamines contain secondary amides and tertiary amines that can potentially undergo nitrosation under physiological conditions [15]. Although nitrosamine content is not typically reported, manufacturers must formulate products to avoid nitrosamine formation, as approximately 85% of tested nitrosamines have demonstrated carcinogenic properties in laboratory animals [15].

Quality assurance protocols emphasize continuous monitoring of DMAPA concentrations throughout the manufacturing process [15] [16]. The industry maintains ongoing efforts to minimize sensitizing impurities, with quantitative risk assessments indicating that DMAPA concentrations at 0.01% in raw materials present no sensitization risk in finished cosmetic products [15].

Industrial-Scale Production Challenges

Industrial-scale production of behenamidopropyl dimethylamine faces several significant challenges that impact manufacturing efficiency and cost-effectiveness [22] [23]. Raw material availability and cost fluctuations represent primary concerns, as the dependency on specific fatty acid sources creates supply chain vulnerabilities [22]. Variations in supply can result in increased expenses or production delays, particularly affecting manufacturers relying on specialized behenic acid derivatives [22].

Temperature control and heat management present substantial operational challenges during scale-up [22] [25]. The amidation reaction requires precise temperature maintenance between 155-165°C for optimal conversion rates [14]. Industrial reactors must accommodate exothermic reaction conditions while ensuring uniform temperature distribution throughout large reaction volumes [12]. Water removal during the reaction becomes increasingly complex at industrial scale, requiring sophisticated distillation and vacuum systems to maintain reaction equilibrium [14].

Energy costs significantly impact production economics, as the manufacturing process demands sustained high temperatures and continuous water removal [22]. The requirement for heating reaction mixtures to temperatures exceeding 160°C, combined with vacuum distillation needs, creates substantial energy demands that affect overall production costs [22] [25]. These energy requirements become particularly challenging in regions with high utility costs or limited energy infrastructure [25].

Regulatory compliance adds complexity to industrial production, with strict adherence to guidelines regarding product safety, environmental impact, and manufacturing procedures [22] [23]. Long-term threats include environmental concerns related to production processes and supply chain sustainability [23]. Manufacturers must navigate evolving regulatory landscapes while maintaining production efficiency and product quality standards [25].

Table 3: Industrial Production Challenges and Mitigation Strategies

Challenge CategorySpecific IssuesImpact LevelMitigation Approaches
Raw Material SupplyCost fluctuations, availabilityHighDiversified sourcing, long-term contracts
Temperature ControlHeat management, uniformityMediumAdvanced reactor design, monitoring systems
Energy CostsHigh heating requirementsHighProcess optimization, energy recovery
Regulatory ComplianceSafety standards, environmentalMediumProactive compliance programs

Competition from substitute products creates additional market pressures [22] [23]. Alternative surfactants and conditioning agents that provide comparable performance at lower costs challenge market positioning [22]. The availability of substitutes restricts market growth potential and influences pricing strategies across the industry [23].

Technological limitations in production methods affect scalability and efficiency [22]. Restrictions related to technology advancements or innovation in production processes can hamper the scalability and efficiency of behenamidopropyl dimethylamine manufacturing [22]. Process intensification opportunities exist through improved heat integration and advanced separation technologies, but implementation requires significant capital investment [25].

Quality Control Parameters

Quality control for behenamidopropyl dimethylamine encompasses comprehensive analytical testing protocols that ensure product consistency and performance characteristics [27] [28]. Standard specifications include viscosity measurements at 80°C, which must remain below 100 centipoise for acceptable material handling properties [27] [28]. Total amine content represents a critical parameter, with acceptable ranges between 128-136 to ensure proper surfactant functionality [27] [28].

Acid value determination serves as a fundamental quality indicator, with specifications requiring values below 4.0 to confirm complete reaction conversion [27] [28]. Water content must be maintained below 0.5% by weight to prevent hydrolysis and ensure product stability during storage [27] [28]. These parameters directly correlate with product performance in cosmetic formulations and industrial applications [27].

Physical appearance and color standards provide immediate quality indicators during production monitoring [27] [28]. The material should appear as white to off-white pastilles with Gardner color values below 5 [27] [28]. Melting point specifications range from 75-81°C, confirming proper crystalline structure and purity levels [27] [28]. pH measurements in 5% isopropanol solution must fall between 6.0-8.0 to ensure compatibility with various formulation systems [27].

Table 4: Comprehensive Quality Control Parameters for Behenamidopropyl Dimethylamine

ParameterSpecificationTest MethodFrequencyAcceptance Criteria
Viscosity (80°C)<100 cpsBrookfield viscometerEach batchPass/Fail
Total Amine128-136Titration analysisEach batchWithin range
Acid Value<4.0Acid-base titrationEach batchPass/Fail
Water Content<0.5% w/wKarl FischerEach batchPass/Fail
Gardner Color<5Visual comparisonEach batchPass/Fail
Melting Point75-81°CDSC analysisWeeklyWithin range
pH (5% IPA)6.0-8.0pH meterEach batchWithin range
DMAPA Content<115 ppmGC-MSEach batchPass/Fail

Advanced analytical methods include gas chromatography-mass spectrometry for impurity profiling, particularly for DMAPA quantification [15] [16]. High-performance liquid chromatography provides detailed composition analysis and identification of potential degradation products [29]. Nuclear magnetic resonance spectroscopy confirms structural integrity and detects any unexpected chemical modifications [29].

Water solubility testing ensures dispersibility characteristics meet application requirements [27] [28]. The material should demonstrate dispersible properties in aqueous systems, facilitating incorporation into cosmetic formulations [27]. Molecular weight verification through mass spectrometry confirms the expected value of 424.76 for behenamidopropyl dimethylamine [27] [28].

Statistical process control implementation tracks parameter trends and identifies potential process deviations before they impact product quality [29]. Control charts monitor critical parameters such as acid value, amine content, and impurity levels across production batches [29]. This approach enables proactive quality management and reduces the likelihood of off-specification material production [25].

XLogP3

10.5

UNII

X4O854526J

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (58.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (77.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (21.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (21.52%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

60270-33-9

Wikipedia

Behenamidopropyl dimethylamine

Use Classification

Cosmetics -> Antistatic; Emulsifying

Dates

Last modified: 02-18-2024

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